2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide 2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 921822-12-0
VCID: VC8320045
InChI: InChI=1S/C23H26N4O3S/c1-16-8-9-20(17(2)10-16)26-22(30)15-31-23-25-12-19(14-28)27(23)13-21(29)24-11-18-6-4-3-5-7-18/h3-10,12,28H,11,13-15H2,1-2H3,(H,24,29)(H,26,30)
SMILES: CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=CC=C3)CO)C
Molecular Formula: C23H26N4O3S
Molecular Weight: 438.5 g/mol

2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide

CAS No.: 921822-12-0

Cat. No.: VC8320045

Molecular Formula: C23H26N4O3S

Molecular Weight: 438.5 g/mol

* For research use only. Not for human or veterinary use.

2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide - 921822-12-0

Specification

CAS No. 921822-12-0
Molecular Formula C23H26N4O3S
Molecular Weight 438.5 g/mol
IUPAC Name N-benzyl-2-[2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Standard InChI InChI=1S/C23H26N4O3S/c1-16-8-9-20(17(2)10-16)26-22(30)15-31-23-25-12-19(14-28)27(23)13-21(29)24-11-18-6-4-3-5-7-18/h3-10,12,28H,11,13-15H2,1-2H3,(H,24,29)(H,26,30)
Standard InChI Key IBRRPJZDMGLSIX-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=CC=C3)CO)C
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=CC=C3)CO)C

Introduction

Chemical Composition and Structural Elucidation

Molecular Architecture

The compound’s IUPAC name, 2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide, reflects its intricate substitution pattern. Key structural features include:

  • A 1H-imidazole ring at the core, substituted at the 1-position with a benzylcarbamoylmethyl group and at the 2-position with a sulfanyl-acetamide linkage.

  • A 5-hydroxymethyl group on the imidazole ring, enhancing hydrophilicity.

  • An N-(2,4-dimethylphenyl)acetamide moiety, contributing steric bulk and potential aromatic interactions.

Functional Group Contributions

  • Imidazole Ring: Serves as a hydrogen-bond donor/acceptor, facilitating interactions with biological targets such as enzymes or nucleic acids.

  • Sulfanyl Group (-S-): Enhances reactivity through thioether formation and potential disulfide bond interactions.

  • Benzylcarbamoyl Substituent: Introduces aromatic and carbamate functionalities, potentially influencing target selectivity.

Physicochemical Properties

While experimental data for this specific compound is scarce, predictive analyses based on structural analogs suggest:

  • Molecular Formula: C₂₃H₂₆N₄O₃S

  • Molecular Weight: 438.5 g/mol

  • Solubility: Likely moderate hydrophilicity due to the hydroxymethyl group, balanced by aromatic hydrophobic regions.

Synthetic Methodologies and Production Challenges

Laboratory-Scale Synthesis

The synthesis of imidazole derivatives typically follows multi-step protocols:

  • Imidazole Core Formation:

    • Cyclocondensation of α-amino ketones with aldehydes under acidic conditions.

    • Example: Reaction of glyoxal with ammonium acetate and substituted amines to form the imidazole scaffold.

  • Functionalization Steps:

    • Sulfanyl Incorporation: Thiol-ene click chemistry or nucleophilic substitution with mercaptoacetamide derivatives.

    • Benzylcarbamoylmethyl Attachment: Carbamate formation via reaction with benzyl isocyanate intermediates.

  • Acetamide Coupling:

    • Amide bond formation between the sulfanyl-acetic acid derivative and 2,4-dimethylaniline using coupling agents like EDCI/HOBt.

Industrial Scalability Considerations

Key challenges in large-scale production include:

  • Purification Complexity: Due to polar functional groups, requiring advanced chromatography or crystallization techniques.

  • Thioether Stability: Potential oxidation to sulfoxides/sulfones under prolonged storage, necessitating inert atmosphere packaging.

Biological Activity and Mechanistic Hypotheses

Putative Targets and Mechanisms

While direct studies on this compound are lacking, structural parallels to bioactive imidazoles suggest several mechanisms:

  • Enzyme Inhibition:

    • The imidazole nitrogen may coordinate with metalloenzyme active sites (e.g., cytochrome P450, histone deacetylases).

    • Thioether groups could interact with cysteine residues in enzyme pockets, modulating activity.

  • DNA Interaction:

    • Planar imidazole rings may intercalate between DNA base pairs, disrupting replication in rapidly dividing cells.

  • Receptor Modulation:

    • The dimethylphenyl group could engage hydrophobic pockets in G-protein-coupled receptors (GPCRs) or nuclear receptors.

Comparative Analysis with Structural Analogs

FeatureTarget CompoundBenzimidazolesThiazoles
Core StructureImidazole + sulfanyl-acetamideBenzene-fused imidazoleSulfur-containing 5-membered ring
BioactivityHypothesized anticancerAnthelmintic, antiviralAntimicrobial, anti-inflammatory
Metabolic StabilityModerate (predicted)HighVariable

Key Differentiators:

  • The dual functionalization (sulfanyl + carbamoyl) enables simultaneous interaction with multiple biological targets.

  • Hydroxymethyl group improves water solubility compared to purely aromatic analogs.

Prospective Applications and Research Priorities

Therapeutic Opportunities

  • Oncology: As a potential DNA intercalator or kinase inhibitor.

  • Infectious Diseases: Targeting microbial thioredoxin reductase via thioether interactions.

  • Neurological Disorders: Modulation of neurotransmitter receptors via aromatic stacking.

Industrial and Research Challenges

  • Synthetic Optimization: Developing one-pot methodologies to reduce step count.

  • ADME Profiling: Systematic studies on absorption, distribution, and metabolic pathways.

  • Target Deconvolution: High-throughput screening to identify primary molecular targets.

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